molecular formula C14H15NO5S B7412163 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid

3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid

Cat. No.: B7412163
M. Wt: 309.34 g/mol
InChI Key: FSGMOBPIFWRGSC-UHFFFAOYSA-N
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Description

3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is an organic compound that features a furan ring, a sulfonylamino group, and a phenylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a furan derivative followed by the coupling with a phenylbutanoic acid precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The sulfonylamino group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonylamino group may produce 3-(furan-3-ylamino)-4-phenylbutanoic acid.

Scientific Research Applications

3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, modulating their activity. The furan ring and phenylbutanoic acid moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 3-(Furan-2-ylsulfonylamino)-4-phenylbutanoic acid
  • 3-(Thiophen-3-ylsulfonylamino)-4-phenylbutanoic acid
  • 3-(Pyridin-3-ylsulfonylamino)-4-phenylbutanoic acid

Comparison: Compared to similar compounds, 3-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is unique due to the specific positioning of the furan ring and the sulfonylamino group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(furan-3-ylsulfonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(17)9-12(8-11-4-2-1-3-5-11)15-21(18,19)13-6-7-20-10-13/h1-7,10,12,15H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGMOBPIFWRGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)NS(=O)(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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